2-Hydroxybenzamide-D3

Stable isotope dilution mass spectrometry Internal standard Quantitative bioanalysis

2-Hydroxybenzamide-D3 (CAS 129266-23-5) is a deuterium-labeled analog of the analgesic and antipyretic agent salicylamide (2-hydroxybenzamide, CAS 65-45-2), in which three specific hydrogen atoms are replaced by deuterium at the hydroxyl and amide-N positions. With a molecular formula of C₇H₄D₃NO₂ and a molecular weight of 140.15 g·mol⁻¹, the compound serves as a stable isotope-labeled internal standard (SIL-IS) designed for quantitative LC-MS/MS bioanalysis of salicylamide in complex biological matrices, where co-eluting matrix interferences would otherwise compromise accuracy.

Molecular Formula C7H7NO2
Molecular Weight 140.15 g/mol
Cat. No. B13439436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxybenzamide-D3
Molecular FormulaC7H7NO2
Molecular Weight140.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)O
InChIInChI=1S/C7H7NO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10)/i/hD3
InChIKeySKZKKFZAGNVIMN-ZRLBSURWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxybenzamide-D3 for Analytical Quantification: A Procurement-Focused Overview of a Deuterated Salicylamide Internal Standard


2-Hydroxybenzamide-D3 (CAS 129266-23-5) is a deuterium-labeled analog of the analgesic and antipyretic agent salicylamide (2-hydroxybenzamide, CAS 65-45-2), in which three specific hydrogen atoms are replaced by deuterium at the hydroxyl and amide-N positions . With a molecular formula of C₇H₄D₃NO₂ and a molecular weight of 140.15 g·mol⁻¹, the compound serves as a stable isotope-labeled internal standard (SIL-IS) designed for quantitative LC-MS/MS bioanalysis of salicylamide in complex biological matrices, where co-eluting matrix interferences would otherwise compromise accuracy [1]. Its deuterium incorporation enables mass-based discrimination from the native analyte while preserving near-identical physicochemical behavior during sample preparation and chromatographic separation .

Why Generic Salicylamide or Non-Deuterated Internal Standards Cannot Replace 2-Hydroxybenzamide-D3 in Quantitative Bioanalysis


Substituting 2-Hydroxybenzamide-D3 with unlabeled salicylamide or a non-isotopically labeled structural analog as an internal standard introduces quantitation bias that undermines method accuracy. Unlabeled salicylamide (C₇H₇NO₂, MW 137.14) shares identical chromatographic retention time and mass spectrometric fragmentation with the target analyte, preventing MS-based discrimination and rendering isotope dilution mass spectrometry (IDMS) impossible . Non-deuterated structural analog internal standards exhibit different extraction recoveries, ionization efficiencies, and matrix effect susceptibilities compared to the target analyte, as demonstrated by systematic comparisons showing that deuterated SIL-ISs provide superior correction for ion suppression/enhancement in LC-ESI-MS/MS [1]. Furthermore, the specific deuteration pattern of 2-Hydroxybenzamide-D3—at the exchangeable hydroxyl and amide protons—must be verified against alternatives such as ¹³C- or ¹⁵N-labeled benzamides, which may offer different retention time fidelity and matrix effect compensation characteristics [2]. The quantitative consequences of inappropriate IS selection are non-trivial: a comparative study of deuterated versus ¹³C₆-labeled hippuric acid ISs revealed that the deuterated IS generated negatively biased urinary results of −38.4%, while the ¹³C₆-labeled IS showed no significant bias [2].

2-Hydroxybenzamide-D3: Quantified Differentiation Evidence for Procurement Decisions


Mass Spectrometric Discrimination: 3 Da Mass Shift Enables Unambiguous Analyte Resolution in IDMS

2-Hydroxybenzamide-D3 carries a net mass shift of +3 Da relative to unlabeled salicylamide (2-hydroxybenzamide), derived from deuteration at three positions: the phenolic hydroxyl hydrogen and the two amide-N hydrogens . This mass difference is sufficient for baseline-resolved selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions in triple quadrupole LC-MS/MS, while remaining small enough to avoid chromatographic retention time shifts that compromise matrix effect compensation—a known pitfall with heavily deuterated (e.g., +7 Da or greater) internal standards [1]. A systematic comparison of deuterated (²H₇, ΔRT ≈ 0.15–0.30 min) versus ¹³C₆-labeled (ΔRT < 0.02 min) hippuric acid ISs demonstrated that the deuterated IS produced a −38.4% quantitative bias in urinary biomarker analysis, attributed to differential ion suppression caused by the retention time shift [1]. The moderate deuteration level of 2-Hydroxybenzamide-D3 (3 Da shift) positions it between insufficient mass differentiation (0–1 Da) and excessive deuteration that induces chromatographic separation.

Stable isotope dilution mass spectrometry Internal standard Quantitative bioanalysis

Isotopic Purity and Deuteration Position: Exchangeable Site Labeling Defines Applicability Boundaries

The deuteration pattern of 2-Hydroxybenzamide-D3—specifically 2-(Hydroxy-d)benzamide-N,N-d2—places deuterium atoms at the phenolic OH and amide NH₂ positions, both of which are exchangeable with protic solvents . This labeling architecture is analytically consequential: in aqueous or protic mobile phases, back-exchange to protium can occur, progressively eroding isotopic purity and the effective mass shift upon which IDMS quantification depends. The H/D exchange half-life for amide NH protons in small benzamides at neutral pH and ambient temperature is on the order of minutes to hours, depending on pH, temperature, and intramolecular hydrogen bonding [1]. In contrast, position-specific deuteration at aromatic C–H positions (non-exchangeable) would be stable indefinitely under all analytical conditions, but is synthetically more demanding and may not be commercially available for this scaffold. Procurement specifications for 2-Hydroxybenzamide-D3 typically report chemical purity ≥98% by HPLC, but isotopic enrichment (atom% D) must be verified independently and maintained through appropriate storage (anhydrous, aprotic conditions) and mobile phase selection (deuterated or aprotic solvents where feasible) .

Isotopic purity H/D exchange Deuterium labeling

Photorotamerization Application: Deuterium as a Spectroscopic Probe in Cryogenic Matrix Studies

2-Hydroxybenzamide-D3 is specifically referenced for use in photorotamerization studies of methyl salicylate and related compounds in cryogenic matrices, as reported by Orton et al. (1990) in studies of salicylamide (SAM) photochemistry at 12 K in SF₆, Ar, Kr, and Xe matrices [1]. In these experiments, UV irradiation of the intramolecularly hydrogen-bonded ground-state conformer of salicylamide generates a non-intramolecularly hydrogen-bonded phosphorescent photorotamer via a photochemically reversible pathway [1]. Substituting protium with deuterium at the exchangeable OH and NH₂ positions alters the excited-state proton/hydrogen-atom transfer kinetics through the kinetic isotope effect (KIE), enabling mechanistic dissection of the proton transfer coordinate. While no head-to-head KIE data for 2-Hydroxybenzamide-D3 versus unlabeled salicylamide under identical cryogenic conditions were located, the deuterated compound enables selective spectroscopic observation of deuterium-sensitive vibrational modes and phosphorescence lifetimes that are obscured in the protium form [2]. The fluorescence emission of crystalline salicylamide (λmax = 426 nm, Stokes shift 6500 cm⁻¹) is attributed to the proton-transferred species [2]; deuteration at the transferable proton sites is predicted to increase the emission lifetime and alter the Stokes shift through reduced zero-point energy in the deuterated excited state.

Photochemistry Matrix isolation spectroscopy Excited-state proton transfer

Intramolecular Hydrogen Bonding Architecture: Structural Basis for Differentiated Physicochemical Behavior

The molecular structure of 2-hydroxybenzamide has been determined in the gas phase by electron diffraction, revealing an intramolecular hydrogen bond between the phenolic hydroxyl hydrogen and the carbonyl oxygen of the amide group [1]. This structural feature distinguishes 2-hydroxybenzamide from its close analog 2-methoxybenzamide, where the hydrogen-bonded fragment occurs between an amide N–H hydrogen and the methoxy oxygen atom—a fundamentally different hydrogen-bonding topology [1]. The O–H···O=C intramolecular hydrogen bond in 2-hydroxybenzamide stabilizes a planar six-membered ring conformation that influences the compound's acidity (pKa ~8.2), solubility, crystal packing, and photophysical properties, including the excited-state intramolecular proton transfer (ESIPT) responsible for its dual fluorescence . Deuteration at the hydroxyl position (OH → OD) in 2-Hydroxybenzamide-D3 is expected to alter the zero-point energy of this hydrogen bond, subtly affecting bond lengths, vibrational frequencies, and proton/deuteron transfer barriers. While direct structural data for the deuterated isotopologue are not available, gas-phase electron diffraction studies confirm that the OH···O=C hydrogen bond geometry is a defining, quantifiable feature of the 2-hydroxybenzamide scaffold [1].

Gas-phase electron diffraction Intramolecular hydrogen bonding Structural chemistry

Procurement-Relevant Application Scenarios for 2-Hydroxybenzamide-D3


Stable Isotope Dilution LC-MS/MS Quantification of Salicylamide in Pharmacokinetic Studies

The primary procurement scenario for 2-Hydroxybenzamide-D3 is its use as a deuterated internal standard for the quantitative determination of salicylamide (or 2-hydroxybenzamide-containing metabolites and derivatives) in biological matrices such as plasma, serum, urine, and tissue homogenates. The +3 Da mass shift enables SRM/MRM-based quantification via LC-MS/MS, with the deuterated IS correcting for variability in extraction recovery, ionization efficiency, and matrix effects. Method validation should include assessment of back-exchange under the specific mobile phase and sample preparation conditions, given the exchangeable OH and NH₂ deuteration sites . This scenario is directly supported by vendor positioning of the compound as an internal standard for salicylamide quantification and by the established regulatory expectation that stable isotope-labeled internal standards are the preferred approach for bioanalytical method validation in PK/BE studies [1].

Mechanistic Photochemistry: Deuterium Kinetic Isotope Effect Studies in Cryogenic Matrices

Researchers investigating excited-state proton/hydrogen-atom transfer dynamics in intramolecularly hydrogen-bonded aromatic systems can employ 2-Hydroxybenzamide-D3 as a deuterated analog of salicylamide for matrix isolation spectroscopy at cryogenic temperatures (12 K). The deuterium substitution at the transferable OH and NH₂ positions enables measurement of the kinetic isotope effect on photorotamerization rates, phosphorescence lifetimes, and vibrational spectra, building on the foundational work of Orton et al. (1990) that characterized the photochemistry of salicylamide in rare gas and SF₆ matrices [2]. The deuterated compound enables selective observation of OD and ND₂ vibrational modes that are spectroscopically distinct from the OH and NH₂ modes of the protium form, facilitating mechanistic assignment of hydrogen-atom transfer pathways.

NMR Spectroscopic Studies of Hydrogen Bonding and H/D Exchange Dynamics

2-Hydroxybenzamide-D3 can serve as a probe molecule for NMR investigations of intramolecular hydrogen bond strength and H/D exchange kinetics in benzamide systems. The selective deuteration at exchangeable positions provides a defined starting point for monitoring H/D exchange rates by ¹H NMR signal appearance/disappearance, as demonstrated in broader studies of substituted benzamides where H/D exchange rates were correlated with hydrogen bond strength and electronic substituent effects [3]. The known hydrogen bond topology of 2-hydroxybenzamide (OH···O=C) provides a structurally characterized scaffold for systematic deuteration studies.

Method Development and Cross-Validation of Alternative Internal Standard Strategies

Given the documented limitations of deuterated internal standards—particularly retention time shifts and differential matrix effects when deuteration is extensive—2-Hydroxybenzamide-D3 represents a test case for comparing deuterated versus ¹³C- or ¹⁵N-labeled internal standard performance. As demonstrated in the systematic comparison by the CDC/NIOSH group, deuterated ISs can produce quantitative bias exceeding −38% compared to ¹³C-labeled ISs [4]. Laboratories developing or validating salicylamide bioanalytical methods should procure 2-Hydroxybenzamide-D3 alongside unlabeled salicylamide reference material to experimentally determine whether the moderate +3 Da deuteration level is sufficient to avoid the retention time divergence and differential ion suppression reported for more heavily deuterated ISs.

Quote Request

Request a Quote for 2-Hydroxybenzamide-D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.